7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Overview
Description
7-Benzyl-2-oxa-7-azaspiro[44]nonan-1-one is a chemical compound with the molecular formula C14H17NO2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one typically involves the reaction of benzylamine with a suitable lactone or lactam precursor. One common method involves the cyclization of a benzyl-substituted amino alcohol with a lactone under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spiro center, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
Uniqueness
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-14(7-9-17-13)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZOFKOCEPRLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400695 | |
Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119102-90-8 | |
Record name | 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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